molecular formula C11H19Cl2NS B12559239 4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole CAS No. 161943-35-7

4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole

Cat. No.: B12559239
CAS No.: 161943-35-7
M. Wt: 268.2 g/mol
InChI Key: JNOKMXAFUJREDK-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole is a chemical compound known for its diverse applications, particularly in the field of biocides. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is widely used as a fungicide and has significant roles in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole typically involves the reaction of N,N’-dimethyl-3,3’-dithiodipropionamide with thionyl chloride and chlorine gas. The reaction is carried out in ethyl acetate at a controlled temperature of 15°C. The mixture is stirred for 5 hours, and the product is obtained by filtration and separation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often recrystallized using methanol to obtain a white solid with a melting point of 40-42°C .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile used .

Scientific Research Applications

4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole involves its interaction with biological molecules. It binds to proteins through hydrogen bonds and van der Waals forces, leading to changes in protein structure and function. This can inhibit enzyme activity and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-octyl-2,5-dihydro-1,2-thiazole is unique due to its specific structure, which provides it with distinct chemical and biological properties. Its ability to interact with a wide range of biological molecules makes it particularly valuable in various applications .

Properties

CAS No.

161943-35-7

Molecular Formula

C11H19Cl2NS

Molecular Weight

268.2 g/mol

IUPAC Name

4,5-dichloro-2-octyl-5H-1,2-thiazole

InChI

InChI=1S/C11H19Cl2NS/c1-2-3-4-5-6-7-8-14-9-10(12)11(13)15-14/h9,11H,2-8H2,1H3

InChI Key

JNOKMXAFUJREDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=C(C(S1)Cl)Cl

Origin of Product

United States

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